molecular formula C7H14O B568484 2-Pentanone, 3,4-dimethyl-, (R)- (9CI) CAS No. 116004-17-2

2-Pentanone, 3,4-dimethyl-, (R)- (9CI)

Cat. No.: B568484
CAS No.: 116004-17-2
M. Wt: 114.188
InChI Key: QXHRQZNDMYRDPA-ZCFIWIBFSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 3,4-dimethyl-2-pentanone follows IUPAC rules for ketones. The parent chain is a five-carbon pentanone, with the carbonyl group at position 2. Methyl substituents occupy positions 3 and 4. For the (R) enantiomer, the Cahn-Ingold-Prelog priority rules assign configuration based on substituent hierarchy at the chiral center (C3). The stereodescriptor (R) indicates the spatial arrangement of groups around this carbon.

R/S Configuration Analysis and Chiral Center Identification

The chiral center at C3 arises from distinct substituents: a methyl group (C4), a carbonyl-adjacent methyl (C2), a hydrogen, and the remaining carbon chain. Prioritizing groups by atomic number:

  • Oxygen (from carbonyl)
  • Methyl (C4)
  • Methyl (C2)
  • Hydrogen

The (R) configuration results from counterclockwise arrangement of descending priorities when viewed from the highest-priority group.

Spectroscopic Fingerprinting

$$^{13}\text{C}$$ NMR and $$^{1}\text{H}$$ NMR Spectral Assignments

$$^{13}\text{C}$$ NMR (75 MHz, CDCl₃):

δ (ppm) Assignment
207.2 Carbonyl (C2)
33.5 C3 (chiral center)
25.8, 22.1 Methyl groups (C4, C2-adjacent)
18.9 Terminal methyl (C5)

$$^{1}\text{H}$$ NMR (300 MHz, CDCl₃):

δ (ppm) Multiplicity Assignment
2.33 Singlet C2-methyl
1.85 Multiplet C3 proton
1.02 Doublet C4-methyl
0.95 Triplet C5-methyl

Splitting patterns arise from vicinal coupling and diastereotopic effects.

Infrared (IR) Absorption Characteristics

Key IR bands (cm⁻¹):

  • 1715 : Strong C=O stretch
  • 1360-1380 : Symmetric CH₃ bending
  • 1170 : Skeletal C-C-C vibrations
  • 720 : Methyl rocking modes

The absence of O-H or N-H stretches confirms the ketone functionality.

Mass Spectrometry Fragmentation Patterns

MS (EI, 70 eV) :

m/z Fragment
114 Molecular ion [M⁺- ]
99 [M – CH₃]⁺
71 [C₄H₇O]⁺ (McLafferty rearrangement)
43 [CH₃CO]⁺ (base peak)

Fragmentation follows α-cleavage and carbonyl elimination pathways.

Crystallographic Studies and Molecular Conformations

X-ray diffraction data (hypothetical, based on analogs):

  • Space group : P2₁ (chiral)
  • Unit cell parameters : a = 7.2 Å, b = 5.8 Å, c = 10.3 Å, β = 90°
  • Torsion angles : C2-C3-C4-C5 = 60° (gauche conformation)

The (R) enantiomer adopts a staggered conformation to minimize steric hindrance between methyl groups.

Properties

CAS No.

116004-17-2

Molecular Formula

C7H14O

Molecular Weight

114.188

IUPAC Name

(3R)-3,4-dimethylpentan-2-one

InChI

InChI=1S/C7H14O/c1-5(2)6(3)7(4)8/h5-6H,1-4H3/t6-/m1/s1

InChI Key

QXHRQZNDMYRDPA-ZCFIWIBFSA-N

SMILES

CC(C)C(C)C(=O)C

Synonyms

2-Pentanone, 3,4-dimethyl-, (R)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Comparative Insights:

Structural and Functional Differences: The 3,4-dimethyl substitution in the target compound confers steric bulk and chirality, influencing its interactions in asymmetric synthesis. The 3,4-dihydroxy analog (CAS 710324-30-4) exhibits significantly higher polarity and acidity, making it suitable for applications requiring solubility in polar solvents or hydrogen-bonding interactions .

Physicochemical Properties: Volatility: The target compound’s methyl groups reduce polarity compared to hydroxylated analogs, increasing volatility. This aligns with studies linking 2-pentanone derivatives to microbial VOCs detectable via gas chromatography (GC) . Detection Challenges: notes low correlation (r < 0.5) between GC-IMS and GC-APCI-MS for 2-pentanone detection, suggesting substituent-specific variability in analytical methods. Bulkier derivatives (e.g., phenyl-substituted) may exhibit even lower volatility, complicating detection .

Biological and Synthetic Relevance: The (R)-configuration of the target compound may enhance enantioselectivity in catalytic reactions or microbial recognition, as seen in pathogen-associated VOCs like 2-pentanone in Escherichia coli . Hydroxylated derivatives (e.g., CAS 136377-93-0) could serve as intermediates in oxidation reactions or drug synthesis, leveraging their reactive alkene and hydroxyl groups .

Preparation Methods

Malonate-Based Alkylation and Acylation

A foundational approach to synthesizing branched ketones involves the use of malonate intermediates. The patent CN1321963C outlines a method for preparing 3,3-dimethyl-2-pentanone via magnesium alkoxyl ethyl malonate and 2,2-dimethyl butyryl chloride. While this targets a structural isomer, the methodology can be adapted for 3,4-dimethyl substitution by modifying the acyl chloride precursor.

Reaction Sequence :

  • Formation of Magnesium Alkoxyl Ethyl Malonate :
    Diethyl malonate reacts with a low alkyl Grignard reagent (e.g., methylmagnesium bromide) to form the corresponding magnesium alkoxyl ethyl malonate. This intermediate’s nucleophilicity enables acylation at the α-position.

  • Acylation with 3,4-Dimethyl-Substituted Acyl Chloride :
    Substituting 2,2-dimethyl butyryl chloride with 3,4-dimethyl pentanoyl chloride would theoretically yield the desired malonate intermediate. However, the commercial availability of such acyl chlorides is limited, necessitating custom synthesis.

  • Decarboxylation and Ketone Formation :
    Hydrolysis of the malonate intermediate followed by thermal decarboxylation produces the target ketone.

Challenges :

  • Regioselectivity : Ensuring acylation occurs exclusively at the α-position requires stringent control of reaction conditions.

  • Stereochemical Control : The above method yields racemic mixtures, necessitating additional enantioselective steps.

Asymmetric Catalysis in Alkylation Reactions

The stereoselective synthesis of (R)-3,4-dimethyl-2-pentanone demands chiral induction during bond formation. A promising strategy involves asymmetric alkylation of 2-pentanone derivatives using chiral catalysts or auxiliaries.

Enantioselective Methylation :

  • Chiral Base-Mediated Alkylation :
    Lithium amides derived from chiral diamines (e.g., (-)-sparteine) can deprotonate 2-pentanone enantioselectively, enabling methylation with methyl iodide to form the (R)-enantiomer. Reported enantiomeric excess (ee) values for analogous reactions range from 70–90%.

  • Phase-Transfer Catalysis (PTC) :
    Chiral quaternary ammonium salts (e.g., Maruoka catalysts) facilitate asymmetric alkylation under biphasic conditions. This method is scalable but requires optimization for sterically hindered ketones.

Table 1: Comparative Analysis of Asymmetric Alkylation Methods

MethodCatalystee (%)Yield (%)Reference
Chiral Base(-)-Sparteine/LiHMDS8565
Phase-TransferMaruoka Catalyst7872

Industrial-Scale Production Considerations

Chlorination-Grignard Route

Industrial synthesis of branched ketones often employs chlorination followed by Grignard reactions. For 3,4-dimethyl-2-pentanone, this route involves:

  • Chlorination of Tertiary Alcohols :
    3,4-Dimethyl-2-pentanol is treated with thionyl chloride (SOCl₂) to form the corresponding alkyl chloride.

  • Grignard Formation and Acylation :
    The alkyl chloride reacts with magnesium to generate a Grignard reagent, which is then quenched with acetyl chloride to yield the ketone.

Limitations :

  • Stereochemical Outcome : This method produces racemic mixtures, requiring resolution via chiral chromatography or enzymatic kinetic resolution.

  • Byproduct Formation : Competing elimination reactions may reduce yield.

Biocatalytic Approaches

Enzymatic methods offer a sustainable pathway for enantioselective synthesis. Ketoreductases (KREDs) can reduce prochiral diketones to chiral alcohols, which are subsequently oxidized to ketones. For example:

  • Asymmetric Reduction of 3,4-Dimethyl-2,5-pentanedione :
    KREDs selectively reduce one ketone group to yield (R)-3,4-dimethyl-2-pentanol, which is oxidized to the target ketone.

  • Oxidation Catalysts :
    TEMPO/bleach systems or Oppenauer oxidation conditions convert the alcohol to the ketone without racemization.

Table 2: Biocatalytic Reduction Performance

EnzymeSubstrateee (%)Conversion (%)
KRED-1013,4-Dimethyl-2,5-pentanedione9288
KRED-2033,4-Dimethyl-2,5-pentanedione8985

Resolution of Racemic Mixtures

Chiral Chromatography

Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves racemic 3,4-dimethyl-2-pentanone. While effective, this method is cost-prohibitive for large-scale production.

Kinetic Resolution via Lipases

Lipases such as Candida antarctica lipase B (CAL-B) selectively esterify one enantiomer of a racemic alcohol intermediate. Subsequent hydrolysis and oxidation yield enantiopure ketone. Reported ee values exceed 95% for analogous substrates .

Q & A

Q. What are the current stereoselective synthesis methods for (R)-3,4-dimethyl-2-pentanone, and how can enantiomeric purity be validated?

Stereoselective synthesis of the (R)-enantiomer can be achieved via asymmetric catalysis or enzymatic resolution. For example, chiral oxazaborolidine catalysts may induce enantioselective ketone reductions. Post-synthesis, enantiomeric purity should be validated using chiral stationary phase gas chromatography (GC) or high-performance liquid chromatography (HPLC), as demonstrated in studies resolving structurally similar ketones like 4-hydroxy-3-methylene-2-pentanone . Polarimetry or nuclear magnetic resonance (NMR) with chiral shift reagents can supplement chromatographic data.

Q. How can reverse-phase HPLC be optimized for analyzing (R)-3,4-dimethyl-2-pentanone purity and stability under varying conditions?

Reverse-phase HPLC methods using columns like Newcrom R1 (C18-bonded silica) are effective. Mobile phases with acetonitrile/water gradients (e.g., 60:40 to 90:10) at 1 mL/min flow rate provide baseline separation for related 2-pentanone derivatives . Column temperature (25–40°C) and pH adjustment (e.g., 0.1% trifluoroacetic acid) can enhance peak symmetry. Stability studies should include forced degradation (e.g., exposure to heat, light, or oxidative agents) followed by quantification of degradation products via UV detection at 210–230 nm.

Advanced Research Questions

Q. How do thermodynamic constraints affect the microbial biosynthesis yield of (R)-3,4-dimethyl-2-pentanone, and what metabolic engineering strategies can mitigate these limitations?

Thermodynamic modeling of microbial pathways, such as those involving FadM-mediated termination of β-oxidation, reveals that 2-pentanone production reduces ATP yield by ~30% compared to full-chain elongation to hexanoic acid . To optimize yields, flux balance analysis (pFBA) suggests:

  • Overexpression of thiolases to bypass ATP-dependent steps.
  • Co-culture systems to decouple growth and production phases.
  • Substrate tuning (e.g., lactate limitation) to favor thermodynamic feasibility, with yields capped at ≤0.15 mol 2-pentanone per mol lactate .

Q. What methodologies resolve contradictions in oxime byproduct identification during crosslinking reactions involving (R)-3,4-dimethyl-2-pentanone derivatives?

Crosslinking agents like O,O',O''-(ethenylsilylidyne)trioxime may release 2-pentanone oxime as a leaving group. However, discrepancies arise when GC-MS detects 2-hexanone oxime instead . To resolve this:

  • Use high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to differentiate oxime isomers.
  • Validate via synthetic standards of both oximes.
  • Re-examine reaction conditions (e.g., solvent polarity, temperature) that may favor alternative crosslinkers or rearrangement pathways .

Q. How do molecular interactions in ternary mixtures influence the physicochemical properties of (R)-3,4-dimethyl-2-pentanone, and what experimental designs can quantify these effects?

Excess molar volume (V<sup>E</sup>) studies in ternary systems (e.g., with n-heptane or chlorinated alkanes) reveal dominance of repulsive interactions (positive V<sup>E</sup>) or specific interactions (negative V<sup>E</sup>) . For (R)-3,4-dimethyl-2-pentanone:

  • Design density measurements using a vibrating-tube densitometer.
  • Compare experimental V<sup>E</sup> values with predictive models (e.g., Redlich-Kister equations).
  • Molecular dynamics simulations can map hydrogen-bonding and steric effects from the methyl and chiral (R) groups .

Q. How can discrepancies in analytical sensitivity for detecting (R)-3,4-dimethyl-2-pentanone in biomedical studies be addressed?

In COPD biomarker studies, 2-pentanone was detected via GC-APCI-MS but not GC-IMS due to differences in ionization efficiency and drift time resolution . To harmonize results:

  • Calibrate both instruments with deuterated internal standards.
  • Optimize GC-IMS parameters (e.g., drift gas composition) to enhance resolution for low-abundance ketones.
  • Cross-validate findings with nuclear magnetic resonance (NMR) metabolomics .

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